(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide
Overview
Description
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide is a useful research compound. Its molecular formula is C14H15Cl2N5O2S and its molecular weight is 388.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activities
- Herbicidal Activity : One application in scientific research is as a herbicide. Compounds related to (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide have been synthesized and shown to exhibit significant herbicidal activities. These compounds act as inhibitors of protoporphyrinogen oxidase (Protox), a crucial enzyme in plant metabolism, making them effective post-emergent herbicides for controlling broadleaf weeds in crops like rice (Luo et al., 2008).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity : Several derivatives of this compound have shown promising antimicrobial activities. These include the inhibition of enzymes like lipase and α-glucosidase, making them potentially effective against various bacterial and fungal strains (Bekircan et al., 2015). Another study found that related compounds exhibited significant antibacterial and antifungal activities, potentially reaching the level of standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Potential in Cancer Treatment
- Anticancer Activity : Some derivatives have been explored for their potential in cancer treatment. These compounds have demonstrated cytotoxic activities against certain cancer cell lines, indicating their potential as therapeutic agents in oncology (Dawbaa et al., 2021).
Synthesis and Structural Characterization
- Synthetic and Structural Studies : Scientific research also involves the synthesis and structural characterization of these compounds. Studies have been conducted on the efficient synthesis methods, crystal structures, and the physical and chemical properties of various related compounds (Shuang-hu, 2014).
Properties
IUPAC Name |
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N5O2S/c1-21-14(24-2)19-13(20-21)18-12(22)5-6-17-23-8-9-3-4-10(15)11(16)7-9/h3-4,6-7H,5,8H2,1-2H3,(H,18,20,22)/b17-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWJXABKHMSEKP-FMQZQXMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)NC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC(=N1)NC(=O)C/C=N\OCC2=CC(=C(C=C2)Cl)Cl)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.